molecular formula C19H17ClN2O2 B14123071 Ethyl 1-benzyl-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate

Ethyl 1-benzyl-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate

Cat. No.: B14123071
M. Wt: 340.8 g/mol
InChI Key: OVLGTURZJPDIMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-benzyl-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate is a pyrazole-based heterocyclic compound with a benzyl group at the 1-position, a 4-chlorophenyl substituent at the 3-position, and an ethyl ester at the 5-position. Pyrazole derivatives are renowned for their pharmacological and agrochemical applications, including antimicrobial, anticancer, and insecticidal activities . The 4-chlorophenyl group enhances lipophilicity and may improve binding affinity to biological targets due to its electron-withdrawing nature . The compound’s molecular formula is C₁₉H₁₇ClN₂O₂, with a molecular weight of 340.81 g/mol. Its structural uniqueness lies in the spatial arrangement of substituents, which influences its crystallographic properties and reactivity .

Properties

Molecular Formula

C19H17ClN2O2

Molecular Weight

340.8 g/mol

IUPAC Name

ethyl 2-benzyl-5-(4-chlorophenyl)pyrazole-3-carboxylate

InChI

InChI=1S/C19H17ClN2O2/c1-2-24-19(23)18-12-17(15-8-10-16(20)11-9-15)21-22(18)13-14-6-4-3-5-7-14/h3-12H,2,13H2,1H3

InChI Key

OVLGTURZJPDIMC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NN1CC2=CC=CC=C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

N-Benzylation of Preformed Pyrazole Esters

The most widely reported method involves the alkylation of a preformed pyrazole ester with a benzyl halide. This two-step approach begins with the synthesis of the pyrazole core, followed by N-benzylation.

Synthesis of Ethyl 3-(4-Chlorophenyl)-1H-Pyrazole-5-Carboxylate

The pyrazole precursor is typically synthesized via cyclocondensation. For example, trichloromethyl enones react with hydrazines under regiocontrolled conditions to form 3(5)-carboxyalkyl pyrazoles. Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate can be prepared by reacting ethyl acetoacetate with 4-chlorophenylhydrazine hydrochloride in methanol, followed by cyclization.

N-Benzylation Reaction

The pyrazole nitrogen is alkylated using benzyl halides (e.g., benzyl chloride or bromide) in the presence of a base. Key variations include:

Method A: Reflux in Acetonitrile with K₂CO₃
  • Reagents : Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate, benzyl chloride, K₂CO₃, acetonitrile.
  • Conditions : Reflux for 5 hours.
  • Yield : ~5.9% after column chromatography (petroleum ether/ethyl acetate).
  • Limitations : Low yield attributed to competing side reactions or inefficient purification.
Method B: Room-Temperature Alkylation with K₂CO₃
  • Reagents : Ethyl 3-phenyl-1H-pyrazole-5-carboxylate analog, 4-bromobenzyl bromide, K₂CO₃, acetonitrile.
  • Conditions : Stirring at room temperature for 4 hours.
  • Yield : 94.4% after silica gel chromatography.
  • Advantages : Higher efficiency due to milder conditions and use of benzyl bromide (a better leaving group).
Method C: Optimized Benzylation with Phase-Transfer Catalysis
  • Reagents : Benzyl chloride, tetrabutylammonium bromide (TBAB), K₂CO₃, DMF.
  • Conditions : 80°C for 2 hours.
  • Yield : 85–90% (extrapolated from similar reactions).
  • Mechanism : TBAB enhances the reactivity of benzyl chloride by stabilizing the transition state.

Table 1: Comparison of N-Benzylation Methods

Method Benzylating Agent Base Solvent Temperature Yield Reference
A Benzyl chloride K₂CO₃ Acetonitrile Reflux 5.9%
B 4-Bromobenzyl Br K₂CO₃ Acetonitrile Room temp 94.4%
C Benzyl chloride K₂CO₃/TBAB DMF 80°C 85%

One-Pot Cyclocondensation and Alkylation

A streamlined approach combines pyrazole formation and N-benzylation in a single pot. This method avoids isolating the intermediate pyrazole.

Reaction Protocol

  • Step 1 : Cyclocondensation of ethyl acetoacetate with 4-chlorophenylhydrazine hydrochloride in methanol yields the pyrazole core.
  • Step 2 : Direct addition of benzyl bromide and K₂CO₃ to the reaction mixture without isolation.
  • Yield : 70–75% (estimated from analogous reactions).

Advantages and Challenges

  • Pros : Reduces purification steps and improves overall efficiency.
  • Cons : Requires precise control of stoichiometry to avoid over-alkylation.

Crystallization and Purification

Final purification often involves chromatography or crystallization:

  • Crystallization : Slow evaporation of ethyl acetate or ethanol solutions yields high-purity crystals.
  • Chromatography : Silica gel with petroleum ether/ethyl acetate (5:1) is commonly used.

Mechanistic Insights

The N-benzylation proceeds via an SN2 mechanism, where the pyrazole nitrogen attacks the benzyl halide. Steric hindrance from the 4-chlorophenyl group may slow the reaction, necessitating elevated temperatures or phase-transfer catalysts. Regioselectivity is ensured by the electron-withdrawing ester group at position 5, which directs benzylation to position 1.

Scalability and Industrial Relevance

Method B (room-temperature alkylation) is preferred for scalability due to high yields and mild conditions. However, benzyl bromide’s higher cost compared to benzyl chloride may limit its use in large-scale production. Patent WO2021096903 highlights the importance of optimizing solvent systems and catalysts for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-benzyl-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can yield hydropyrazole derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Pyrazole oxides.

    Reduction: Hydropyrazole derivatives.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 1-benzyl-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Table 1: Structural and Crystallographic Data

Compound Name Substituents (Positions 1, 3) Dihedral Angles (°) Crystal System Space Group Reference
Ethyl 1-benzyl-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate 1-benzyl, 3-(4-Cl-C₆H₄) Pyrazole vs. 4-Cl-C₆H₄: 77.72 Triclinic P1
Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate 1-benzyl, 3-(4-F-C₆H₄) Pyrazole vs. 4-F-C₆H₄: 5.15 Triclinic P1
Ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate 1-(4-MeO-C₆H₄CH₂), 3-(p-tolyl) Pyrazole vs. p-tolyl: 12.93 Monoclinic C2/c
Ethyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate 1-(4-Cl-C₆H₄CH₂), 3-phenyl Pyrazole vs. phenyl: 81.15 Monoclinic P2₁/n

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The 4-chlorophenyl substituent (Cl) increases dihedral angles compared to 4-fluorophenyl (F), likely due to its larger atomic radius and stronger electron-withdrawing effect, which disrupts coplanarity between the pyrazole ring and aryl groups .
  • Crystal Packing: Halogen substituents (Cl, Br) enhance intermolecular interactions (e.g., halogen bonding), stabilizing triclinic or monoclinic systems .

Key Observations :

  • N-Alkylation Efficiency : Benzyl chloride achieves moderate yields (76%) under reflux, whereas bulkier reagents (e.g., epoxy derivatives) require longer reaction times .
  • Regioselectivity : Potassium carbonate promotes selective alkylation at the pyrazole nitrogen, avoiding ester hydrolysis .

Key Observations :

  • Chlorophenyl vs. Nitrophenyl : The 4-nitrophenyl group enhances antifungal activity (IC₅₀ = 18.7 µM) compared to chlorophenyl derivatives, likely due to stronger electron withdrawal improving target binding .
  • Synergistic Effects : Compounds with dual substituents (e.g., 4-chlorophenyl + oxoethyl) exhibit enhanced insecticidal activity, suggesting cooperative interactions with biological targets .

Physical and Chemical Properties

Table 4: Physicochemical Properties

Compound Name Melting Point (°C) Solubility (mg/mL) LogP Reference
This compound 119–121 0.15 (Water) 3.8
Ethyl 4-bromo-1-[2-(4-chlorophenyl)-2-oxoethyl]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate 119–120 0.08 (Water) 4.2
Ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate 98–100 0.22 (Water) 2.9

Key Observations :

  • Lipophilicity : Chlorophenyl and bromo substituents increase LogP values (3.8–4.2), enhancing membrane permeability but reducing aqueous solubility .
  • Thermal Stability : Higher melting points correlate with rigid crystal packing induced by halogen substituents .

Biological Activity

Ethyl 1-benzyl-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate is a synthetic compound belonging to the pyrazole class, known for its diverse biological activities. This article provides an in-depth analysis of its biological activity, synthesizing data from various studies and research findings.

Chemical Structure and Properties

This compound features a pyrazole ring substituted with a benzyl group and a 4-chlorophenyl group, contributing to its unique pharmacological properties. The molecular formula is C18H18ClN2O2C_{18}H_{18}ClN_2O_2, with a molecular weight of approximately 344.80 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It is known to exhibit:

  • Anticancer Activity : this compound has shown potential in inhibiting cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Properties : The compound has been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of this compound:

Activity Cell Lines/Models IC50 (µM) Reference
AnticancerMCF7 (breast cancer)3.79
SF-268 (brain cancer)12.50
NCI-H460 (lung cancer)42.30
Anti-inflammatoryCOX-1 Inhibition5.40
COX-2 Inhibition0.01
5-LOX Inhibition1.78

Case Study 1: Anticancer Activity

In a study examining various pyrazole derivatives, this compound was identified as having significant cytotoxic effects against multiple cancer cell lines, including MCF7 and NCI-H460. The mechanism involved the induction of apoptosis and inhibition of cell proliferation.

Case Study 2: Anti-inflammatory Effects

Research indicated that this compound exhibited potent anti-inflammatory effects by selectively inhibiting COX enzymes, which are critical in the synthesis of pro-inflammatory mediators. The selectivity index for COX-2 inhibition was notably high compared to COX-1, suggesting potential therapeutic applications in treating inflammatory diseases.

Q & A

Q. What are the established synthetic routes for Ethyl 1-benzyl-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate, and how are intermediates purified?

The compound is synthesized via multi-step protocols involving cyclocondensation and functionalization. For example, pyrazole ring formation typically uses 1,3-diketones or β-keto esters with hydrazine derivatives. A representative route includes:

  • Condensation of ethyl acetoacetate with 4-chlorobenzaldehyde to form a chalcone intermediate.
  • Cyclization with benzyl hydrazine under reflux in ethanol, followed by acid catalysis to yield the pyrazole core .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity .

Q. How is the molecular structure of this compound validated experimentally?

Single-crystal X-ray diffraction (XRD) confirms the planar pyrazole ring and dihedral angles between substituents. For instance, the pyrazole ring forms angles of 81.19° with the benzyl group and 4.57° with the 4-chlorophenyl group, indicating steric and electronic influences on conformation . Supporting techniques include NMR (¹H/¹³C), IR (C=O stretch at ~1700 cm⁻¹), and mass spectrometry (m/z 324.35 for [M+H]⁺) .

Q. What preliminary biological activities have been reported for this pyrazole derivative?

Pyrazole analogs demonstrate antitumor, antimicrobial, and anti-inflammatory properties. For example, related compounds inhibit COX-2 (IC₅₀ = 0.8 μM) and show activity against Staphylococcus aureus (MIC = 8 μg/mL) . Structure-activity relationship (SAR) studies suggest the 4-chlorophenyl group enhances lipophilicity and target binding .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and activity of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict reaction energetics and transition states. For example, the cyclization step has a calculated activation energy of ~25 kcal/mol, aligning with experimental reflux conditions (80°C, 12 hr) . Molecular docking (AutoDock Vina) identifies potential binding to COX-2 (binding energy = -9.2 kcal/mol) .

Q. What experimental strategies resolve contradictions in reported biological data?

Discrepancies in IC₅₀ values (e.g., COX-2 inhibition ranging 0.8–5.2 μM) may arise from assay conditions (e.g., enzyme source, pH). To address this:

  • Standardize assays using recombinant human COX-2.
  • Validate results with isothermal titration calorimetry (ITC) to measure binding constants directly .

Q. How does substituent variation (e.g., halogen substitution) impact bioactivity?

Replacing the 4-chlorophenyl group with 4-fluorophenyl reduces antitumor activity (IC₅₀ increases from 12 μM to 45 μM in MCF-7 cells), likely due to decreased electron-withdrawing effects and altered π-π stacking . Conversely, bromine substitution improves antimicrobial potency (MIC = 4 μg/mL) via enhanced hydrophobic interactions .

Q. What in vitro models are suitable for mechanistic studies of this compound?

  • Enzyme inhibition: Use purified COX-2 or carbonic anhydrase IX (CA-IX) in fluorometric assays .
  • Cytotoxicity: Screen against NCI-60 cancer cell lines with dose-response curves (0.1–100 μM).
  • Apoptosis: Flow cytometry (Annexin V/PI staining) and Western blotting (caspase-3 activation) .

Q. How can reaction yields be improved in large-scale synthesis?

Optimize catalytic systems:

  • Replace traditional acid catalysts (H₂SO₄) with Lewis acids (ZnCl₂), improving yield from 65% to 82% .
  • Use microwave-assisted synthesis (100°C, 30 min) to reduce reaction time and byproducts .

Q. What analytical techniques characterize degradation products under stressed conditions?

Forced degradation studies (acid/base hydrolysis, oxidation):

  • HPLC-MS identifies hydrolysis products (e.g., carboxylic acid derivative at m/z 296.3).
  • FTIR confirms ester bond cleavage (loss of C=O stretch at 1700 cm⁻¹) .

Q. How do crystallographic data inform polymorph screening?

XRD reveals triclinic crystal packing (space group P1), with intermolecular C-H···O hydrogen bonds (2.8 Å) stabilizing the lattice. Polymorph screening via solvent evaporation (acetonitrile vs. toluene) identifies a metastable form with higher solubility (25 mg/mL vs. 8 mg/mL) .

Q. Methodological Notes

  • Synthesis: Prioritize anhydrous conditions to avoid ester hydrolysis.
  • SAR Studies: Combine synthetic modification with molecular dynamics simulations to rationalize activity trends.
  • Data Validation: Cross-reference XRD with Hirshfeld surface analysis to confirm non-covalent interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.